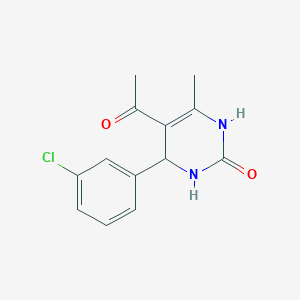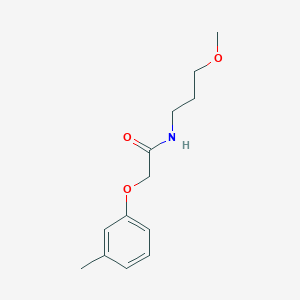![molecular formula C18H15BrClNO B5138542 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. In materials science, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In nanotechnology, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been explored as a potential candidate for the development of drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation. Specifically, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of certain signaling pathways involved in cancer development. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for lab experiments is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one exhibits high stability and can be stored for extended periods of time without significant degradation. However, one limitation of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of novel materials based on 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for use in electronic devices. Additionally, further exploration of the anticancer activity of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one and its mechanism of action could lead to the development of more effective cancer therapies. Finally, the potential applications of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in nanotechnology and drug delivery systems warrant further investigation.
Synthesemethoden
The synthesis of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one involves a multi-step process that begins with the reaction between 4-bromo-3-chloroaniline and cyclohexanone in the presence of a base. The resulting product is then subjected to further reactions, including a Friedel-Crafts acylation and a Suzuki coupling, to yield the final product.
Eigenschaften
IUPAC Name |
3-(4-bromo-3-chloroanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO/c19-17-7-6-14(11-18(17)20)21-15-8-13(9-16(22)10-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAULTUWHKOKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=C(C=C2)Br)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![17-(4-iodophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5138489.png)
![2-(3,4-dimethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5138492.png)

![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5138515.png)
![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)